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Application Notes: Co-transcriptional Capping of
mRNA
The addition of a 5' cap structure is a critical step in the synthesis of functional messenger RNA

(mRNA). This modification, typically a 7-methylguanosine (m7G) linked to the first nucleotide of

the RNA transcript via a 5'-5' triphosphate bridge, is essential for mRNA stability, transport, and

efficient translation by the ribosome in eukaryotic cells. Furthermore, a proper cap structure

helps the host cell distinguish its own mRNA from foreign or viral RNA, thereby preventing the

activation of innate immune responses.[1]

For in vitro transcription (IVT), the 5' cap can be added either post-transcriptionally using

enzymes or co-transcriptionally by including a cap analog in the IVT reaction mix.[2][3][4] Co-

transcriptional capping simplifies the manufacturing workflow by combining transcription and

capping into a single step, saving time and reducing the need for additional purification steps.

[5]

This document focuses on the co-transcriptional capping method using dinucleotide cap

analogs like m7GpppG (mCap) and its more advanced derivative, the Anti-Reverse Cap Analog

(ARCA). While the standard m7GpppG can be incorporated in either the correct or incorrect

orientation, with only about 50% of the resulting mRNAs being translatable, ARCA is modified

to ensure incorporation only in the functional, forward orientation. This protocol provides a

detailed methodology for incorporating these cap analogs during IVT to produce capped mRNA

for research, diagnostics, and therapeutic development.
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Comparative Analysis of Co-transcriptional Capping
Analogs
The choice of cap analog significantly impacts the efficiency of the capping reaction, the yield

of the final mRNA product, and its biological activity. Newer trinucleotide analogs, such as

CleanCap®, offer higher efficiency and produce a Cap-1 structure directly, which is often

preferred for therapeutic applications due to reduced immunogenicity.

Feature m7GpppG (mCap)
ARCA (m7,3'-O-
MeGpppG)

CleanCap® AG
(Trinucleotide)

Cap Structure Cap-0 Cap-0 Cap-1

Orientation
Random (~50%

correct)
Correct Only Correct Only

Capping Efficiency ~40-60% ~70-80% >95%

Typical RNA Yield
Lower (due to GTP

competition)

Lower (due to GTP

competition)

Higher (no GTP

competition)

Workflow Single-step IVT Single-step IVT Single-step IVT

Immunogenicity
Higher (Cap-0 is less

"self-like")

Higher (Cap-0 is less

"self-like")

Lower (Cap-1 mimics

endogenous mRNA)

Template

Requirement

Standard T7 Promoter

(starts with G)

Standard T7 Promoter

(starts with G)

Modified T7 Promoter

(starts with AG)

Experimental Workflow for Co-transcriptional
Capping
The overall process involves setting up an in vitro transcription reaction that includes the cap

analog, followed by template removal and purification of the synthesized mRNA.
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Caption: Workflow for co-transcriptional mRNA capping.

Protocol: Co-transcriptional Capping using ARCA

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b12414522?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes the synthesis of 5'-capped mRNA in a 20 µL in vitro transcription

reaction. The key to co-transcriptional capping is to use a higher concentration of the cap

analog relative to GTP, typically a 4:1 ratio, to favor the incorporation of the cap analog at the

beginning of the transcript.

I. Materials and Reagents

Linearized plasmid DNA template (1 µg) with a T7 promoter followed by a G initiation

nucleotide.

ARCA (m7,3'-O-MeGpppG)

NTP solution mix (ATP, CTP, UTP, GTP)

T7 RNA Polymerase

10X Transcription Buffer

DNase I (RNase-free)

Nuclease-free water

RNA purification kit (e.g., spin column-based)

II. In Vitro Transcription Reaction Setup

Thaw all reagents at room temperature. Keep the T7 RNA Polymerase on ice.

Gently vortex and centrifuge all components before use.

Assemble the reaction at room temperature in the following order to prevent precipitation of

the DNA template.
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Component Volume (µL) Final Concentration

Nuclease-Free Water Up to 20 µL -

10X Transcription Buffer 2 µL 1X

ATP (100 mM) 1.5 µL 7.5 mM

CTP (100 mM) 1.5 µL 7.5 mM

UTP (100 mM) 1.5 µL 7.5 mM

GTP (100 mM) 0.38 µL 1.875 mM

ARCA (40 mM) 1.5 µL
3 mM (Ratio of ARCA:GTP is

~4:1)

Linearized DNA Template X µL 1 µg

T7 RNA Polymerase 2 µL -

Total Volume 20 µL

III. Transcription and Purification Procedure

Mix the components thoroughly by gentle pipetting or flicking the tube.

Centrifuge the reaction tube briefly to collect the mixture at the bottom.

Incubate the reaction at 37°C for 2 hours.

Template Removal: Following incubation, add 2 µL of DNase I and incubate at 37°C for 15

minutes to digest the DNA template.

RNA Purification: Purify the synthesized mRNA using an appropriate RNA cleanup kit

according to the manufacturer's protocol. Elute the final mRNA product in nuclease-free

water.

Quantification and Quality Control: Determine the concentration of the purified mRNA using a

spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the transcript using
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denaturing agarose gel electrophoresis or a microfluidics-based system (e.g., Agilent

Bioanalyzer).

Mechanism of Co-transcriptional Cap Incorporation
During the initiation of transcription, T7 RNA Polymerase preferentially binds to a guanosine

(G) nucleotide. In a co-transcriptional capping reaction, the cap analog (m7GpppG or ARCA)

competes with GTP for incorporation as the first nucleotide of the nascent RNA chain. By

providing the cap analog at a significantly higher concentration than GTP, the polymerase is

more likely to initiate transcription with the cap analog, resulting in a capped mRNA transcript.

Transcription Initiation Site

Competing Substrates

Resulting Transcripts
T7 Promoter DNA Template (...-GG...)

T7 RNA
PolymeraseGTP (Low Conc.) Competes

m7GpppG Analog (High Conc.)
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Caption: Competition between cap analog and GTP during initiation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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